molecular formula C20H23N3O5S B2934582 N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922061-89-0

N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2934582
CAS RN: 922061-89-0
M. Wt: 417.48
InChI Key: RIECJWSLSBULHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which share a structural resemblance with the chemical , outlined a process achieving good yields. The structural determination through X-ray diffraction and DFT studies confirmed the expected molecular architecture. These compounds exhibited potential nonlinear optical (NLO) properties, making them candidates for NLO applications (Almansour et al., 2016).

Potential Applications

  • Research into dibenzo[e,g]isoindol-1-ones, which are structurally related to the molecule of interest, has shown a wide range of biological activities. The synthesis method developed offers a pathway to explore these compounds for biological and medicinal applications, highlighting the chemical versatility and potential utility of similar compounds in drug development (van Loon et al., 2014).
  • Another study reported on the design, synthesis, and evaluation of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues for fungicidal activity. The findings demonstrate moderate to high activities against various phytopathogenic fungi, suggesting the potential agricultural applications of these compounds (Yang et al., 2017).

properties

IUPAC Name

2-methyl-N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(2)19(24)21-14-4-7-16(8-5-14)29(26,27)22-15-6-9-18-17(12-15)20(25)23(3)10-11-28-18/h4-9,12-13,22H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIECJWSLSBULHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

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